Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate is a glycine derivative known for its unique chemical structure and properties. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate typically involves the reaction of glycine derivatives with diphenylmethylene reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate has a wide range of applications in scientific research. It is used in the study of amino acid derivatives and their effects on physical, mental, and physiological activities. This compound is also utilized in the development of new pharmaceuticals and as a reagent in various chemical reactions .
Wirkmechanismus
The mechanism of action of Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Methyl 2-(((diphenylmethylene)amino)oxy)-2-oxoacetate include other glycine derivatives and amino acid analogs. Examples include 2-(4-((((diphenylmethylene)amino)oxy)methyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-one and 2-(4-((((9H-fluoren-9-ylidene)amino)oxy)-methyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-one .
Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C16H13NO4 |
---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
2-O-(benzhydrylideneamino) 1-O-methyl oxalate |
InChI |
InChI=1S/C16H13NO4/c1-20-15(18)16(19)21-17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI-Schlüssel |
BXLDZMQJTNLMAI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)ON=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.